2-(Morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL is a complex organic compound that features a morpholine ring, a phenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions.
Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced phenol derivatives. Substitution reactions can lead to a wide range of substituted phenol and morpholine derivatives.
Scientific Research Applications
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring may enhance its solubility and bioavailability. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-MORPHOLIN-4-YL-PHENYL)-1-PHENYLETHANONE
- 2-(4-MORPHOLIN-4-YL-PHENYL)-1-(4-METHYLPHENYL)ETHANONE
- 2-(4-MORPHOLIN-4-YL-PHENYL)-1-(4-BROMOPHENYL)ETHANONE
Uniqueness
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine ring and a phenol group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25NO2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C20H25NO2/c1-20(2,17-6-4-3-5-7-17)18-8-9-19(22)16(14-18)15-21-10-12-23-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3 |
InChI Key |
XEJNMJLBMKSCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.